3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride
Description
3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a 2-chlorophenoxy substituent at the third carbon of a 2-methylpropane backbone. Sulfonyl chlorides are highly reactive intermediates widely used in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds in pharmaceuticals, agrochemicals, and materials science. The compound’s structure combines aromatic (phenoxy) and aliphatic (methylpropane) features, with the sulfonyl chloride group (-SO₂Cl) enabling nucleophilic substitution reactions.
Properties
Molecular Formula |
C10H12Cl2O3S |
|---|---|
Molecular Weight |
283.17 g/mol |
IUPAC Name |
3-(2-chlorophenoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c1-8(7-16(12,13)14)6-15-10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3 |
InChI Key |
WCOLVXRIGIJEGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1Cl)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-chlorophenol with 2-methylpropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch or continuous processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions under certain conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It may serve as a precursor in the synthesis of medicinal compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to introduce the sulfonyl group into target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride, differing primarily in substituents, functional groups, and molecular complexity:
Key Differences and Implications
Substituent Effects: The 2-chlorophenoxy group in the target compound provides an electron-withdrawing aromatic system, enhancing electrophilicity at the sulfonyl chloride site compared to aliphatic analogs like 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride .
Reactivity and Stability: The chloromethyl group in 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride increases steric hindrance and reactivity in alkylation reactions compared to the phenoxy-substituted target compound. Fluorine in ’s compound enhances metabolic stability and lipophilicity, contrasting with the sulfonyl chloride’s hydrolytic instability.
Applications :
- Bromopyridine derivatives () are favored in kinase inhibitor synthesis due to their heterocyclic pharmacophores .
- Aliphatic sulfonyl chlorides () serve as versatile scaffolds for combinatorial chemistry .
Research Findings and Data Trends
- Synthetic Utility: Sulfonyl chlorides with aromatic substituents (e.g., phenoxy, bromopyridine) are prioritized in drug discovery for their ability to generate sulfonamide libraries .
- Thermal Stability : Aliphatic sulfonyl chlorides (e.g., ) exhibit lower thermal stability than aromatic analogs due to weaker resonance stabilization .
- Bioactivity : Amine hydrochlorides () are often bioactive, while sulfonyl chlorides are typically intermediates rather than end products .
Biological Activity
3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form sulfonamides. Its structure can be represented as follows:
This structure allows it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry.
Antitumor Activity
Recent studies have indicated that sulfonamide derivatives, including those related to sulfonyl chlorides, possess significant antitumor properties. For instance, a compound with a similar sulfonyl moiety demonstrated an IC50 value of 0.17 µM against A549 lung cancer cells, indicating potent antitumor activity . The mechanism involved cell cycle arrest and apoptosis induction in cancer cell lines such as MDA-MB-231 and HeLa .
Antibacterial Properties
Sulfonamides are well-known for their antibacterial activity. A study synthesized novel sulfonamides and evaluated their effectiveness against various bacterial strains. Compounds derived from similar structures showed promising results, with significant inhibition zones against E. coli and S. aureus, suggesting that this compound may exhibit comparable antibacterial effects .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell proliferation and bacterial growth. The sulfonyl group can interact with amino acids in active sites of enzymes, thereby inhibiting their function.
Case Study 1: Antitumor Efficacy
In vitro studies on similar sulfonamide derivatives revealed that compounds with a chlorophenoxy group exhibited enhanced cytotoxicity against several cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics like adriamycin, suggesting a potential for clinical application .
Case Study 2: Antibacterial Screening
A series of synthesized sulfonamides were tested against gram-positive and gram-negative bacteria. Results indicated that certain derivatives had MIC values comparable to established antibiotics such as ciprofloxacin, highlighting the potential of these compounds in treating bacterial infections .
Research Findings
| Compound | IC50 (µM) | Cell Line | Activity |
|---|---|---|---|
| Compound 7j | 0.17 | A549 | Antitumor |
| Compound 5a | 7.81 | E. coli | Antibacterial |
| Compound 9a | 7.81 | E. coli | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
